![molecular formula C15H15N5O3S2 B14168018 N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide CAS No. 416890-35-2](/img/structure/B14168018.png)
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds by varying the acyl chloride used in the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various physiological effects. This inhibition can disrupt processes like pH regulation, metabolism, and signal transduction .
Comparison with Similar Compounds
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is unique compared to other similar compounds due to its specific structure and enzyme inhibition properties. Similar compounds include:
N-[[4-(sulfamoylphenyl)carbamothioyl]benzamide: This compound also inhibits carbonic anhydrases but may have different potency and selectivity.
N-[[4-(aminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide: Another related compound with similar enzyme inhibition properties but distinct structural features.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Properties
CAS No. |
416890-35-2 |
|---|---|
Molecular Formula |
C15H15N5O3S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5O3S2/c16-14(17)20-25(22,23)12-8-6-11(7-9-12)18-15(24)19-13(21)10-4-2-1-3-5-10/h1-9H,(H4,16,17,20)(H2,18,19,21,24) |
InChI Key |
DJZSBWMGZQHMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


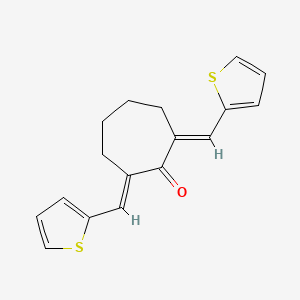
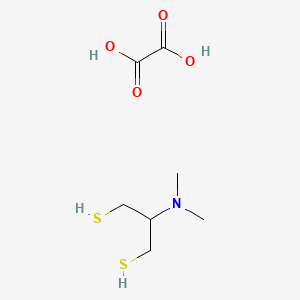
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
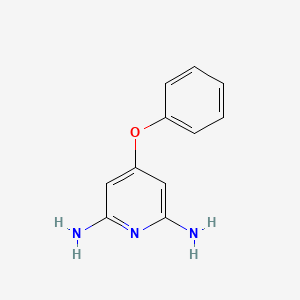
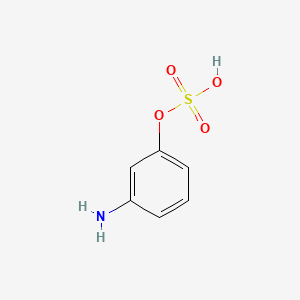
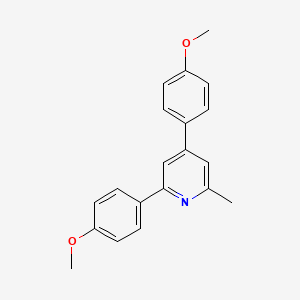
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
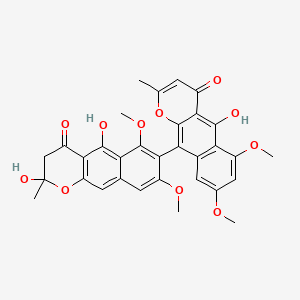
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
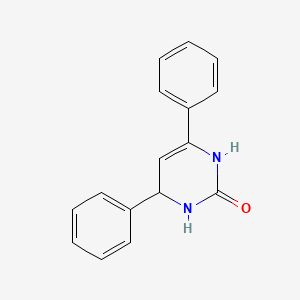
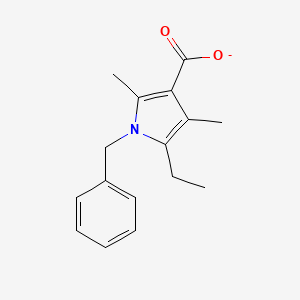
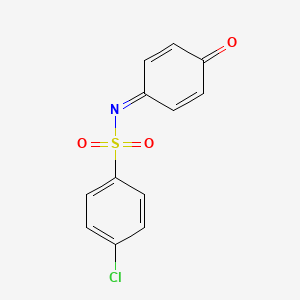
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
